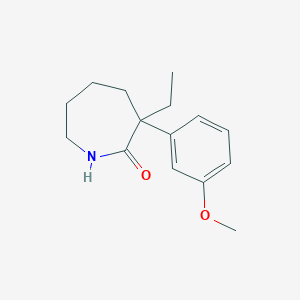

3-Ethyl-3-(3-methoxyphenyl)azepan-2-one

Vue d'ensemble

Description

3-Ethyl-3-(3-methoxyphenyl)azepan-2-one is a synthetic compound that belongs to the class of azepanes. It is also known as Etomidate, which is a general anesthetic agent used in the induction of anesthesia. Etomidate is a short-acting anesthetic agent that is widely used in clinical settings due to its rapid onset of action and minimal side effects.

Mécanisme D'action

The mechanism of action of 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one involves its ability to modulate GABA-A receptors. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). When activated, these receptors allow negatively charged chloride ions to flow into the cell, leading to an inhibitory effect on neuronal activity. 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one binds to a specific site on the GABA-A receptor, which enhances the inhibitory effect of GABA on neuronal activity.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one are primarily related to its ability to modulate GABA-A receptors. By enhancing the inhibitory effect of GABA on neuronal activity, 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one can lead to a variety of physiological effects, including sedation, hypnosis, and anesthesia. These effects are dose-dependent and can vary depending on the individual's age, weight, and overall health.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one in lab experiments is its ability to modulate GABA-A receptors. This makes it a useful tool for studying the effects of GABA-A receptor activation on neuronal activity. However, one limitation of using 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one in lab experiments is its potential for off-target effects. Because 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one can bind to other sites in addition to the GABA-A receptor, it is important to carefully control for these potential off-target effects in lab experiments.

Orientations Futures

There are several future directions for research on 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one. One area of research is the development of new anesthetic agents that have fewer side effects than current agents. Another area of research is the development of new drugs that can modulate GABA-A receptors with greater specificity and selectivity. Finally, there is a need for further research on the long-term effects of 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one on neuronal activity and overall health.

Applications De Recherche Scientifique

3-Ethyl-3-(3-methoxyphenyl)azepan-2-one has been extensively studied for its anesthetic properties. It is commonly used in clinical settings for the induction of anesthesia due to its rapid onset of action and minimal side effects. In addition to its clinical use, 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one has also been used in scientific research for its ability to modulate GABA-A receptors. GABA-A receptors are a type of receptor in the brain that are responsible for inhibiting neuronal activity. By modulating these receptors, 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one can alter the activity of neurons in the brain, which can lead to a variety of physiological effects.

Propriétés

IUPAC Name |

3-ethyl-3-(3-methoxyphenyl)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-3-15(9-4-5-10-16-14(15)17)12-7-6-8-13(11-12)18-2/h6-8,11H,3-5,9-10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRHMXLAEBLVPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCNC1=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

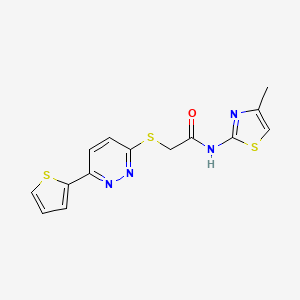

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylphenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one](/img/structure/B2802021.png)

![2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2802024.png)

![4-cyano-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2802025.png)

![N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2802026.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2802029.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2802032.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxetane-3-carboxylic acid](/img/structure/B2802039.png)

![2-Chloro-N-[2-(2,6-dimethylmorpholin-4-YL)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2802044.png)